molecular formula C21H22ClN3O4 B2354649 1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one CAS No. 941934-77-6

1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one

Cat. No.: B2354649
CAS No.: 941934-77-6
M. Wt: 415.87
InChI Key: NZGJVBLOBHDAIK-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one is a synthetic organic compound It is characterized by the presence of a pyrazinone core substituted with a 3-chloro-4-methoxyphenyl group and a 3,4-dimethoxyphenethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of a nitro group would yield an amine.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound could be used in studies to understand its interactions with biological molecules and pathways.

    Materials Science: Its properties might make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one: can be compared with other pyrazinone derivatives that have similar substituents.

    This compound: can also be compared with compounds that have different substituents on the pyrazinone core.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-27-17-7-5-15(13-16(17)22)25-11-10-24-20(21(25)26)23-9-8-14-4-6-18(28-2)19(12-14)29-3/h4-7,10-13H,8-9H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGJVBLOBHDAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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